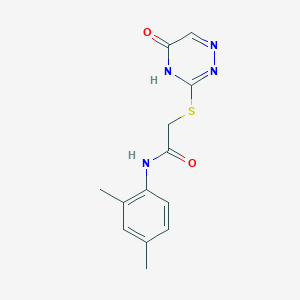![molecular formula C15H16N2O2 B2797987 N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide CAS No. 2411198-93-9](/img/structure/B2797987.png)
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide, also known as TAT-C11, is a small molecule that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and cancer research.
科学的研究の応用
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide has been used in various scientific research applications. One of the major applications is in the field of neuroscience, where it has been shown to selectively target and inhibit the activity of certain ion channels in neurons. This inhibition can lead to a decrease in neuronal excitability, which can be useful in studying the role of these ion channels in various neurological disorders such as epilepsy and neuropathic pain.
Another application of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. This compound has the potential to be developed into a cancer therapeutic agent, and further research is needed to explore this possibility.
作用機序
The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide involves the selective inhibition of certain ion channels and proteins. This inhibition leads to a decrease in neuronal excitability and cancer cell growth, respectively. The exact mechanism of action is still being studied, and further research is needed to fully understand how this compound works.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide have been studied in various in vitro and in vivo models. It has been shown to selectively target certain ion channels and proteins, leading to a decrease in neuronal excitability and cancer cell growth. However, further studies are needed to fully understand the effects of this compound on the body.
実験室実験の利点と制限
One of the major advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide in lab experiments is its selectivity towards certain ion channels and proteins. This allows researchers to study the role of these targets in various diseases and disorders. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored during experiments.
将来の方向性
There are several future directions for N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide research. One direction is to further explore its potential as a cancer therapeutic agent. Another direction is to study its effects on other ion channels and proteins, which could lead to the development of new treatments for various diseases and disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide is a small molecule that has been synthesized for scientific research purposes. It has potential applications in the fields of neuroscience and cancer research, and its selectivity towards certain ion channels and proteins makes it a useful tool for studying these targets. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide involves several steps. The first step involves the synthesis of 3-(1-Cyanopropoxy)benzaldehyde, which is then reacted with but-2-yn-1-amine to produce the final product. The synthesis method has been optimized to produce high yields of the compound, and the purity has been confirmed through various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
N-[[3-(1-cyanopropoxy)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-6-15(18)17-11-12-7-5-8-14(9-12)19-13(4-2)10-16/h5,7-9,13H,4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQCNPCMKJBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2797908.png)
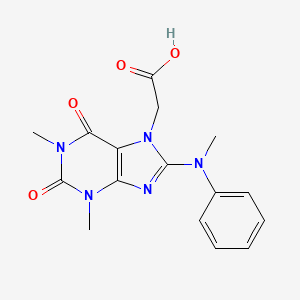
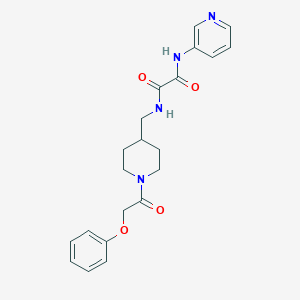
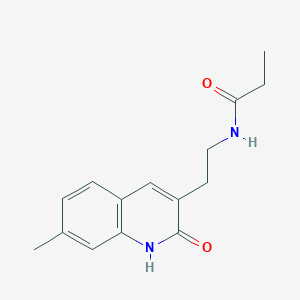
![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)
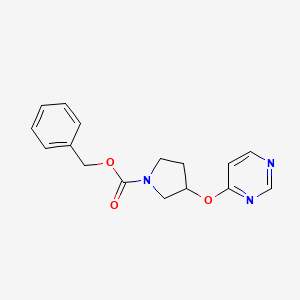

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)
![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)

